molecular formula C17H18BrFN2OS B5965366 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine

1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine

Cat. No. B5965366
M. Wt: 397.3 g/mol
InChI Key: ZKABXGKXNFGSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine, also known as Befiradol, is a selective serotonin receptor agonist that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies, particularly in the areas of neuroscience and pharmacology.

Mechanism of Action

1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine acts as a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. The activation of this receptor leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in regulating mood and behavior. 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine has been shown to have a high affinity for the 5-HT1A receptor, leading to potent and selective agonist activity.
Biochemical and Physiological Effects:
1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine has been shown to have a range of biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase the release of dopamine and norepinephrine, leading to improved mood and reduced anxiety. 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine has also been shown to have potential applications in the treatment of substance abuse, as it has been shown to reduce drug-seeking behavior in animal models.

Advantages and Limitations for Lab Experiments

1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine has several advantages for use in lab experiments, including its potency and selectivity for the 5-HT1A receptor. It has also been shown to have a good safety profile, with minimal side effects reported in animal studies. However, there are also limitations to its use, including the need for specialized equipment and expertise to synthesize and handle the compound safely.

Future Directions

There are several potential future directions for research on 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of substance abuse and other psychiatric disorders. Another area of interest is the development of new synthesis methods for the compound, which could lead to improved yields and purity. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine, particularly in the central nervous system.

Synthesis Methods

The synthesis of 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine involves several steps, including the reaction of 4-bromo-5-ethyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-fluorophenylpiperazine to form the desired product. The synthesis method has been optimized over the years, leading to improved yields and purity of the compound.

Scientific Research Applications

1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to be a potent and selective agonist of the 5-HT1A receptor, which is involved in regulating mood, anxiety, and stress responses. Research has shown that 1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine has potential applications in the treatment of depression, anxiety disorders, and substance abuse.

properties

IUPAC Name

(4-bromo-5-ethylthiophen-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrFN2OS/c1-2-15-14(18)11-16(23-15)17(22)21-9-7-20(8-10-21)13-5-3-12(19)4-6-13/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKABXGKXNFGSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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